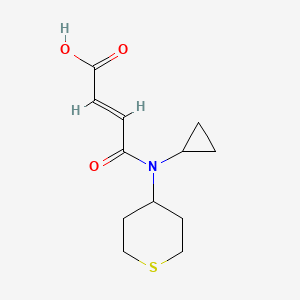

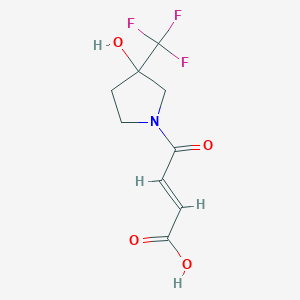

(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid

Vue d'ensemble

Description

(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid, commonly referred to as CTTA, is an organic acid that is used in many scientific research applications. It is a cyclic organic acid that is produced from the oxidation of the cyclopropyl group in the thiopyran ring. CTTA has been used in studies ranging from biochemistry to physiology and pharmacology. It is a versatile compound that can be used to study a variety of biological processes.

Applications De Recherche Scientifique

Synthesis and Biochemical Applications

Synthetic Chemistry : A study by Berkeš et al. (2007) discusses the synthesis of new substituted 4-hetereoaryl-4-oxobut-2-enoic acids with an indole ring. The research focuses on Michael acceptors' addition to produce enantiomerically enriched substituted 2-amino-4-heteroaryl-4-oxobutanoic acids, showcasing a method relevant for homotryptophan analogues development (Berkeš et al., 2007).

Hemostatic Activity : Pulina et al. (2017) synthesized new derivatives of 4-aryl-4-oxobut-2-enoic acid and evaluated their effects on the blood coagulation system. This study highlights compounds with high hemostatic activity and low acute toxicity, indicating potential applications in medical research for controlling bleeding (Pulina et al., 2017).

Analgesic Activity : Shipilovskikh et al. (2013) investigated the synthesis of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids and their analgesic activity. The compounds synthesized exhibited analgesic effects comparable to or exceeding reference drugs, suggesting their utility in developing new pain management therapies (Shipilovskikh et al., 2013).

Chemical Reactions and Modifications

Reactivity and Modifications : Kolos et al. (2020) synthesized previously undescribed derivatives of 2-amino-5-(2-aryl-2-oxoethyl)thiazol-4(5H)-one by reacting (E)-4-aryl-4-oxobut-2-enoic acids with thiourea. This work illustrates the structural diversity achievable through chemical modifications, contributing to the development of novel compounds with potential biochemical applications (Kolos et al., 2020).

Metal Complex Synthesis : Ferenc et al. (2017) described the synthesis of complexes with 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid and various metal ions, including Mn(II), Co(II), and Cu(II). These complexes were characterized for their thermal and magnetic properties, underscoring the compound's versatility in forming materials with potential applications in materials science and catalysis (Ferenc et al., 2017).

Propriétés

IUPAC Name |

(E)-4-[cyclopropyl(thian-4-yl)amino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c14-11(3-4-12(15)16)13(9-1-2-9)10-5-7-17-8-6-10/h3-4,9-10H,1-2,5-8H2,(H,15,16)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGAGMFLRKWDBK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCSCC2)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N(C2CCSCC2)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

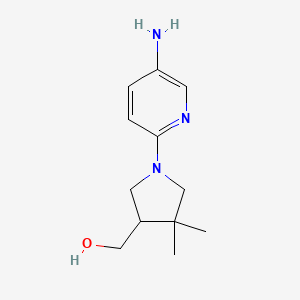

![(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1490274.png)

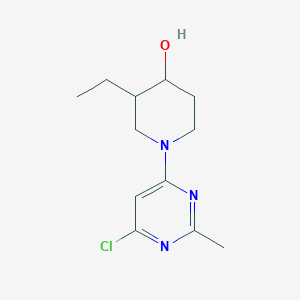

![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1490276.png)

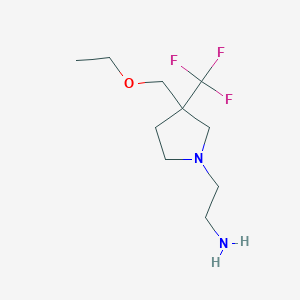

![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1490286.png)